molecular formula C22H15F3N2O B4582437 2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone

2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone

Cat. No. B4582437
M. Wt: 380.4 g/mol
InChI Key: KMUBXTLWKFPQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves cyclization reactions of suitable precursors. For instance, a novel series of quinazolinones and 4(3H)-quinazolinones have been prepared through cyclization of derivatives bearing a specific phenyl group, demonstrating significant hypolipidemic activity (Kurogi et al., 1996). Another method involves the cyclization of 2-aminobenzamides and aldehydes, showcasing the versatility in synthesizing these compounds under mild conditions (Cheng et al., 2013).

Molecular Structure Analysis

Quinazolinone compounds exhibit a variety of molecular structures, greatly influencing their chemical and pharmacological properties. For example, the crystal structure of a new quinazolinone compound was elucidated, showing a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, which can significantly impact its biological activities (Yong, 2005).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, contributing to their diverse pharmacological profiles. For instance, lithiation reactions have been used to introduce different substituents into the quinazolinone framework, allowing for the synthesis of a wide range of derivatives with varied biological activities (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, such as polymorph-dependent solid-state fluorescence, can be significantly altered by the molecular structure. Different polymorphs of the same compound may exhibit varying fluorescence properties, which are crucial for their applications in materials science and sensor technology (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, such as their antioxidant and metal-chelating abilities, are of great interest. These properties are influenced by the presence and position of substituents on the quinazolinone core. Derivatives with specific substituents have shown promising antioxidant and metal-chelating activities, highlighting the importance of molecular design in enhancing the chemical properties of these compounds (Mravljak et al., 2021).

Scientific Research Applications

Corrosion Inhibition

Quinazolinone derivatives, such as 3-methyl-2-(p-tolyl) quinazolin-4(3H)-one, have been investigated for their potential as corrosion inhibitors. Research demonstrates these compounds' effectiveness in inhibiting mild steel corrosion in acidic environments. The inhibition efficiency is observed to increase with concentration, indicating a promising application in corrosion prevention (Errahmany et al., 2020).

Synthesis and Resolution

Quinazolinone-based phosphine ligands have been synthesized and resolved. The study focuses on the chemical synthesis and structural resolution of these compounds, contributing to a deeper understanding of their chemical properties and potential applications in various fields (Dai et al., 1998).

Hypolipidemic Activities

Research into quinazolinones has also explored their hypolipidemic activities. Certain derivatives have shown promise in lowering triglyceride and total cholesterol levels, indicating potential therapeutic applications in managing lipid disorders (Kurogi et al., 1996).

Antimicrobial Activity

Some quinazolinone derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds have antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Gupta et al., 2008).

Cardiotonic Activity

Quinazolinones have been synthesized and evaluated for their cardiotonic activity. They have been found to inhibit cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III) and exhibit positive inotropic activity, making them candidates for the development of cardiotonic drugs (Bandurco et al., 1987).

Fluorescent Chemical Sensors

Quinazolinone derivatives can act as fluorescent chemical sensors. They have been used in the development of sensors for detecting metal ions like Fe3+, demonstrating their utility in analytical chemistry and environmental monitoring (Zhang et al., 2007).

Anti-inflammatory Properties

Several quinazolinone derivatives have shown anti-inflammatory properties. This research is important for the development of new anti-inflammatory drugs, potentially providing more effective and safer treatment options for various inflammatory diseases (Ozaki et al., 1985).

Synthesis Techniques

Advancements in the synthesis of quinazolinones have been explored, providing more efficient and versatile methods for producing these compounds. This research aids in the development and accessibility of quinazolinone-based applications in various scientific and industrial fields (Cheng et al., 2013).

properties

IUPAC Name

2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O/c1-14-9-11-15(12-10-14)20-26-19-8-3-2-7-18(19)21(28)27(20)17-6-4-5-16(13-17)22(23,24)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUBXTLWKFPQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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